5-ethyl-1-phenyl-1,3,5-triazinane-2-thione
Description
The exact mass of the compound this compound is 221.09866866 g/mol and the complexity rating of the compound is 226. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-1-phenyl-1,3,5-triazinane-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-2-13-8-12-11(15)14(9-13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDAFFLCYTVJAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CNC(=S)N(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
One-Pot Multicomponent Reaction Strategies for 1,3,5-Triazinane-2-Thione (B1225330) Scaffolds
One-pot multicomponent reactions (MCRs) represent a highly efficient approach for the synthesis of complex molecules like 1,3,5-triazinane-2-thiones from simple starting materials in a single synthetic operation. These reactions are characterized by the combination of three or more reactants in a single vessel to form a product that incorporates substantial portions of all the reactants.
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds. For the 1,3,5-triazinane-2-thione scaffold, this typically involves the reaction of an amine, an aldehyde (commonly formaldehyde), and a thiourea (B124793) derivative. The reaction proceeds through a series of condensation and cyclization steps to form the stable six-membered ring.
A catalyst-free, one-pot methodology has been developed for the preparation of related 1,3,5-triazine-2,4-dithione derivatives through the three-component reaction of arylaldehydes, thiourea, and orthoformates. nih.govnih.gov This approach highlights the versatility of cyclocondensation in building the triazine core. While this specific example leads to a dithione, the underlying principles of cyclocondensation are applicable. To generate 5-ethyl-1-phenyl-1,3,5-triazinane-2-thione, one would theoretically employ N-phenylthiourea, formaldehyde (B43269), and ethylamine (B1201723) as the key building blocks. The reaction likely proceeds through the initial formation of iminium intermediates and subsequent nucleophilic attack by the nitrogen atoms of the thiourea and the amine, ultimately leading to the cyclized product.
The reaction conditions for such cyclocondensations can be optimized to achieve high yields. For instance, studies on similar structures have demonstrated that the choice of solvent and temperature plays a crucial role.
Mannich Aminomethylation Reactions
The Mannich reaction is a classic aminomethylation reaction that involves the condensation of a compound with an active hydrogen atom, formaldehyde (or another suitable aldehyde), and a primary or secondary amine. oarjbp.com This reaction is instrumental in the formation of C-N bonds and can be adapted for the synthesis of heterocyclic systems like 1,3,5-triazinanes.
In the context of synthesizing this compound, a Mannich-type reaction would involve the reaction of N-phenylthiourea, formaldehyde, and ethylamine. The reaction is initiated by the formation of an electrophilic iminium ion from formaldehyde and ethylamine. Subsequently, the nucleophilic nitrogen atoms of N-phenylthiourea attack the iminium ion, leading to the formation of the heterocyclic ring. The versatility of the Mannich reaction allows for the introduction of various substituents on the triazinane ring by selecting the appropriate amine and thiourea starting materials.
The synthesis of related N,S-containing heterocycles, such as pyrido[1,2-a] nih.govbeilstein-journals.orgresearchgate.nettriazines, has been achieved through a one-stage cascade synthesis that involves an aminomethylation reaction. researchgate.net This demonstrates the utility of Mannich-type reactions in constructing complex heterocyclic frameworks.
Thiourea-Mediated Cyclizations
Thiourea and its derivatives are pivotal reagents in the synthesis of the 1,3,5-triazinane-2-thione scaffold. Thiourea serves a dual role, acting as a nucleophile and providing the C=S (thione) moiety of the final heterocyclic ring. nih.govnih.gov
In a typical one-pot synthesis, thiourea reacts with an aldehyde and an amine to form the triazinane ring. For the specific target compound, this compound, N-phenylthiourea would be the appropriate starting material. The reaction mechanism likely involves the initial condensation of N-phenylthiourea with formaldehyde to form a hydroxymethyl intermediate, which then reacts with ethylamine. Subsequent intramolecular cyclization and dehydration would yield the final product.
A study on the synthesis of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones demonstrated a catalyst-free multicomponent reaction of substituted aldehydes, thiourea, and trialkyl orthoformates, yielding moderate to good yields of the products. nih.gov This highlights the effectiveness of thiourea-mediated cyclizations in the efficient construction of the triazinane core.
Catalytic Synthesis Routes
Catalysis offers a powerful tool to enhance the efficiency, selectivity, and sustainability of chemical transformations. Both metal-based and acid-based catalysts can be employed in the synthesis of 1,3,5-triazinane-2-thiones.
Transition Metal-Catalyzed Processes
While direct examples of transition metal-catalyzed synthesis of this compound are not prevalent in the literature, the broader field of heterocycle synthesis suggests potential applications. Transition metals can facilitate various steps in the reaction cascade, such as C-N bond formation and cyclization. For instance, copper(II) acetate (B1210297) has been used as an efficient catalyst for the dehydrogenative synthesis of 1,3,5-triazine (B166579) derivatives via an oxidative coupling reaction of amidine hydrochlorides and alcohols. rsc.org Although the specific reaction differs, it showcases the potential of transition metal catalysis in triazine synthesis.
Future research may explore the use of catalysts like copper, palladium, or rhodium to promote the cyclocondensation of N-phenylthiourea, formaldehyde, and ethylamine under milder conditions or with improved yields and selectivity.
Lewis Acid and Brønsted Acid Catalysis
Lewis and Brønsted acids are commonly used catalysts in organic synthesis to activate electrophiles and promote condensation reactions. In the synthesis of the 1,3,5-triazinane-2-thione scaffold, an acid catalyst could activate the carbonyl group of formaldehyde, making it more susceptible to nucleophilic attack by the amine and thiourea.
Environmentally Benign Catalytic Systems
The synthesis of 1,3,5-triazine derivatives is increasingly benefiting from the use of environmentally benign catalytic systems that enhance reaction efficiency while minimizing waste and toxicity. One prominent approach involves the use of phase-transfer catalysts (PTCs), such as ammonium (B1175870) or phosphonium (B103445) salts, which facilitate reactions between reagents in different phases (e.g., organic and aqueous). mdpi.com In the synthesis of 1,3,5-triazines, tetrabutylammonium (B224687) bromide (TBAB) has been employed to accelerate nucleophilic substitution reactions, leading to more efficient formation of the desired products. mdpi.comnih.gov
Furthermore, recyclable and less toxic catalysts are gaining traction. Silica-supported Lewis acids have been utilized for the cyclotrimerization of nitriles to form 1,3,5-triazines under solvent-free conditions. researchgate.net These solid-supported catalysts offer advantages similar to more complex and contaminating lanthanide catalysts but are more environmentally friendly and can be recovered and reused. researchgate.net Such catalytic systems, often paired with green techniques like microwave irradiation, represent a significant step towards sustainable chemical production. researchgate.net
Green Chemistry Approaches in 1,3,5-Triazinane-2-Thione Synthesis
Green chemistry principles are central to the modern synthesis of heterocyclic compounds, including the 1,3,5-triazinane-2-thione core. These approaches aim to increase reaction yields, shorten reaction times, and reduce energy consumption and the use of hazardous solvents. mdpi.com
Ultrasound-Assisted Synthesis
Sonochemistry, or the application of ultrasonic irradiation to chemical reactions, has emerged as a powerful tool for the green synthesis of 1,3,5-triazine derivatives. nih.govnih.gov This technique significantly accelerates reactions, with synthesis times often dropping from several hours under conventional heating to just a few minutes. nih.govnih.gov For example, one sonochemical protocol for 1,3,5-triazine derivatives achieved yields of over 75% within 5 minutes, using water as the solvent. nih.govnih.gov Another study reported a reaction time of 30–35 minutes with an 84% yield, a substantial improvement over the 5–6 hours and 69% yield obtained via traditional reflux methods. nih.gov The use of aqueous media in many sonochemical methods further enhances their environmental friendliness by minimizing reliance on organic solvents. nih.govnih.gov
| Method | Reactants | Conditions | Time | Yield (%) | Reference |
| Ultrasound | 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, 2-phenylethylamine | Na2CO3, TBAB, H2O, Room Temp. | 5 min | >75 | nih.gov |
| Ultrasound | Aldehyde derivatives, 2-hydrazino-4,6-disubstituted-1,3,5-triazines | Ethanol, Acetic Acid, 40 °C | 30-60 min | up to 96 | nih.gov |
| Conventional | Aldehyde derivatives, 2-hydrazino-4,6-disubstituted-1,3,5-triazines | Ethanol, Acetic Acid, Reflux | 4-5 h | - | nih.gov |
| Conventional | 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, 2-phenylethylamine | Reflux | 5-6 h | 69 | nih.gov |
Microwave-Assisted Synthesis
Microwave irradiation is a well-established green chemistry technique that dramatically enhances the synthesis of 1,3,5-triazinane-2-thiones. clockss.orgsemanticscholar.org By directly heating the reaction mixture, microwave-assisted synthesis significantly reduces reaction times and often improves product yields compared to conventional heating methods. clockss.orgresearchgate.net
In the synthesis of a library of 1,3,5-triazinane-2-thiones from N-arylthioureas and aromatic amines, microwave irradiation for 2 minutes or less resulted in good yields of 92-98%. clockss.orgsemanticscholar.org In contrast, the same reactions without microwaves required over 10 hours and produced lower yields of 50-58%. clockss.orgsemanticscholar.org Similarly, a solvent-free reaction of thiourea with formaldehyde and p-toluidine (B81030) under microwave irradiation achieved a 96% yield, far superior to the 58% yield obtained after 12 hours of conventional heating. clockss.orgsemanticscholar.org These reactions can also be performed effectively on solid supports like montmorillonite (B579905) K-10, further aligning with green chemistry principles. clockss.orgsemanticscholar.org
| Method | Reactants | Conditions | Time | Yield (%) | Reference |
| Microwave | N-arylthioureas, Aromatic amines, Formaldehyde | - | ≤ 2 min | 92-98 | clockss.orgsemanticscholar.org |
| Conventional | N-arylthioureas, Aromatic amines, Formaldehyde | - | > 10 h | 50-58 | clockss.orgsemanticscholar.org |
| Microwave | Thiourea, p-toluidine, Formaldehyde | Solvent-free | - | 96 | clockss.orgsemanticscholar.org |
| Conventional | Thiourea, p-toluidine, Formaldehyde | DMF, 40-45 °C | 12 h | 58 | clockss.orgsemanticscholar.org |
| Microwave | N,N'-disubstituted ureas | Montmorillonite K-10 support | 4-6 min | 80-95 | clockss.orgsemanticscholar.org |
Solvent-Free and Green Solvent Methodologies
Eliminating or replacing hazardous organic solvents is a cornerstone of green chemistry. The synthesis of 1,3,5-triazines has been successfully adapted to solvent-free conditions, particularly in conjunction with microwave irradiation. chim.itresearchgate.net This approach is not only environmentally safer but also clean and economical. chim.it The cyclotrimerization of nitriles to form symmetrically substituted 1,3,5-triazines can be effectively catalyzed by silica-supported Lewis acids without any solvent, representing a doubly green methodology. researchgate.net
The use of green solvents provides another sustainable alternative. Polyethylene glycol (PEG) has been employed as a soluble polymer support for the liquid-phase synthesis of related 3,5-disubstituted 1,3,5-thiadiazinane-2-thione derivatives. researchgate.netresearchgate.net PEG is an attractive medium because it is inexpensive, easy to functionalize, and soluble in many organic solvents, yet it can be easily precipitated to isolate the product, combining the benefits of homogeneous and solid-phase synthesis. researchgate.net This methodology allows for facile work-up procedures and affords target compounds in good yields and high purity. researchgate.netresearchgate.net
Derivatization and Functionalization Reactions
N-Alkylation and N-Acylation Reactions
The derivatization of the 1,3,5-triazinane-2-thione scaffold is crucial for modifying its chemical properties. A series of new hexahydro-1,3,5-triazine-2-thione derivatives have been prepared through the aminomethylation of thiourea with formaldehyde and various primary amines. researchgate.net
The alkylation of these heterocyclic systems has also been explored. The reaction of 5-tert-butylhexahydro-1,3,5-triazine-2-thione with alkyl halides results in the formation of hydrohalides of 2-alkylthio-5-tert-butyl-3,4,5,6-tetrahydro-1,3,5-triazines. researchgate.net This indicates that under these conditions, alkylation occurs preferentially on the exocyclic sulfur atom rather than on the ring nitrogen atoms, leading to S-alkylation products. This selective functionalization provides a route to a variety of derivatives with modified properties. researchgate.net While specific examples of N-acylation on this exact scaffold are less detailed in the provided context, the presence of N-H bonds suggests that N-acylation would be a feasible transformation under appropriate conditions, analogous to reactions seen in similar heterocyclic systems.
S-Alkylation and S-Acylation Reactions
The sulfur atom of the thiourea moiety within the 1,3,5-triazinane-2-thione ring system is a primary site for electrophilic attack, leading to S-alkylation and S-acylation products.
S-Alkylation: The reaction of related hexahydro-1,3,5-triazine-2-thione derivatives with alkyl halides readily proceeds to yield the corresponding S-alkylated products. This transformation highlights the nucleophilic nature of the sulfur atom. For instance, the synthesis of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones has been achieved through a one-pot, catalyst-free reaction of arylaldehydes, thiourea, and orthoformates. acs.orgnih.govnih.gov In this process, the orthoformate serves as the alkylating agent. This general reactivity suggests that this compound would similarly react with various alkylating agents, such as alkyl halides or sulfates, to afford the corresponding 2-(alkylthio)-5-ethyl-1-phenyl-3,4,5,6-tetrahydro-1,3,5-triazine derivatives.
S-Acylation: While direct evidence for the S-acylation of this compound is not extensively documented, the reactivity of the analogous thiourea functional group suggests that S-acylation is a feasible transformation. The sulfur atom can attack acylating agents, such as acyl chlorides or anhydrides, to form an S-acyl intermediate. However, these intermediates can be labile and may rearrange to the more thermodynamically stable N-acylated product. The regioselectivity of acylation on the nitrogen atoms of unsymmetrical thioureas is influenced by the electronic properties of the substituents. acs.orgresearchgate.netresearchgate.net
Substitution Reactions on Phenyl and Ethyl Moieties
The phenyl and ethyl groups attached to the nitrogen atoms of the triazinane ring offer further sites for chemical modification.
Ethyl Moiety: The ethyl group at the 5-position is generally less reactive towards substitution. However, under radical conditions, halogenation at the methylene (B1212753) or methyl positions could be possible. Furthermore, advanced synthetic strategies could involve the initial synthesis of a derivative with a functionalized N-alkyl chain, which could then be further modified.
Regioselectivity in Functionalization
When multiple reactive sites are present in a molecule, the regioselectivity of a reaction becomes a critical aspect. In the case of this compound, functionalization can potentially occur at the sulfur atom or the nitrogen atoms of the triazinane ring.
For alkylation reactions , there is a strong preference for the reaction to occur at the sulfur atom (S-alkylation) rather than the nitrogen atoms (N-alkylation). The sulfur atom is a softer and more potent nucleophile compared to the nitrogen atoms, which are part of an amide-like system and thus less nucleophilic. This inherent difference in nucleophilicity directs alkylating agents to preferentially attack the sulfur.
In the case of acylation reactions involving unsymmetrical 1,3-disubstituted thioureas, the site of acylation on the nitrogen atoms is dependent on the pKa of the parent amines from which the thiourea is derived. acs.orgresearchgate.net Acylation tends to occur on the nitrogen atom corresponding to the amine with the lower pKa value. acs.orgresearchgate.net This principle can be extrapolated to the acylation of this compound, suggesting that the relative basicity of the N1 (phenyl-substituted) and N5 (ethyl-substituted) nitrogens would influence the regiochemical outcome of N-acylation, should it compete with S-acylation.
Mechanistic Insights into 1,3,5-Triazinane-2-Thione Formation
The formation of the 1,3,5-triazinane-2-thione ring system is a complex process involving the condensation of an amine, an aldehyde (typically formaldehyde), and a source of the thiocarbonyl group (such as thiourea).
Proposed Reaction Pathways
The synthesis of related 1,3,5-triazine-2,4-dithiones through a three-component reaction of an arylaldehyde, thiourea, and an orthoformate provides a model for understanding the formation of the triazinane-2-thione ring. nih.gov A plausible mechanism for the formation of this compound from N-ethyl-N'-phenylthiourea and formaldehyde likely involves the following key steps:
Hemiaminal Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the N-ethyl-N'-phenylthiourea on the carbonyl carbon of formaldehyde, leading to the formation of a hemiaminal intermediate.
Iminium Ion Formation: The hemiaminal can then dehydrate to form a reactive iminium ion.
Cyclization: The second nitrogen atom of the thiourea or another thiourea molecule can then attack the iminium ion or another molecule of formaldehyde to build the six-membered ring. This process would continue in a stepwise manner, incorporating three molecules of formaldehyde and three nitrogen atoms from the thiourea precursors to form the hexahydro-1,3,5-triazine core.
Alternative Pathway: An alternative pathway could involve the initial reaction of the amine with formaldehyde to form a Mannich-type reagent, which then reacts with the thiourea. researchgate.net
The precise sequence of events and the dominant pathway can be influenced by the reaction conditions, such as pH and the nature of the substituents on the thiourea.
Identification of Reaction Intermediates
Experimental studies on the formation of related triazinethione derivatives have provided evidence for the involvement of specific intermediates. In the reaction of benzaldehyde (B42025) and thiourea, 1,1'-(phenylmethylene)bis(thiourea) has been identified as a key intermediate. nih.gov This species is formed by the condensation of one molecule of the aldehyde with two molecules of thiourea. This bis-thiourea can then undergo cyclization to form the triazinane ring.
Furthermore, when orthoformates are used as both a reactant and a solvent, a formylthiourea intermediate has been isolated. nih.gov This suggests that in some synthetic routes, the thiourea itself can be modified before cyclization.
For the specific case of this compound, analogous intermediates such as N-(hydroxymethyl)-N'-ethyl-N''-phenylthiourea and bis-(N-ethyl-N'-phenylthiourea)methane could be postulated as transient species on the reaction pathway to the final heterocyclic product.
Molecular Structure and Conformation Analysis
Supramolecular Assembly and Intermolecular Interactions
Hydrogen bonds are crucial in directing the self-assembly of molecules containing N-H groups. researchgate.net In the crystal structure of related 1,3,5-triazine (B166579) derivatives, molecules often form base-paired dimers or extended ribbons through specific N-H···N or N-H···O hydrogen bonds. researchgate.net The presence of the N-H group in the triazinane ring of 5-ethyl-1-phenyl-1,3,5-triazinane-2-thione, along with the sulfur atom of the thione group (C=S) acting as a potential hydrogen bond acceptor, suggests that hydrogen bonding plays a key role in its molecular recognition and packing. nih.govresearchgate.net
To visualize and quantify weaker non-covalent interactions, such as van der Waals forces and H-H contacts, computational tools like Reduced Density Gradient (RDG) analysis are used. doi.orgnih.gov This method identifies regions of weak interactions between molecules by analyzing the electron density and its gradient. doi.org In complex molecular systems, RDG analysis can reveal stabilizing contacts that are not immediately obvious from the geometry alone, providing a more complete understanding of the forces that hold the supramolecular structure together. doi.orgnih.gov
Crystal Engineering Principles Applied to Triazinane Thiones
The deliberate design and control of crystal structures, known as crystal engineering, relies on a comprehensive understanding of intermolecular interactions. In the context of triazinane thiones, particularly this compound, the molecular architecture is guided by a variety of non-covalent forces. These interactions dictate the packing of molecules in the solid state, which in turn influences the material's physicochemical properties. The 1,3,5-triazine scaffold is a versatile building block in supramolecular chemistry, capable of participating in hydrogen bonding, π-π stacking, and other electrostatic interactions. rsc.orgresearchgate.net
The crystal engineering of triazinane thiones is a nuanced field where the interplay of substituent effects and hydrogen bonding dictates the supramolecular assembly. The core 1,3,5-triazinane-2-thione (B1225330) structure possesses both hydrogen bond donors (the N-H groups) and acceptors (the nitrogen atoms of the ring and the sulfur atom of the thione group), making it a prime candidate for the formation of predictable hydrogen-bonded networks. nih.gov
Detailed Research Findings
While specific crystallographic data for this compound is not extensively detailed in the available literature, a wealth of information can be gleaned from studies on analogous 1,3,5-triazine derivatives. Research on related compounds, such as 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones and other substituted triazines, provides a robust framework for understanding the crystal engineering principles at play. mdpi.comnih.gov
Hydrogen bonding is a primary tool in the crystal engineering of nitrogen-containing heterocycles. In related triazine structures, extensive networks of hydrogen bonds, such as N—H⋯N and N—H⋯O (if co-crystallized with a solvent), have been observed to form specific motifs. researchgate.net For this compound, the N-H protons of the triazinane ring are expected to form hydrogen bonds with the nitrogen atoms of neighboring rings or with the thione sulfur atom. The C=S group can act as a hydrogen bond acceptor, although S···H hydrogen bonds are generally weaker than their O···H counterparts.
The synthesis of various 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones has been reported, and their structural characterization provides valuable insights. mdpi.comnih.gov The replacement of oxygen atoms in the corresponding isocyanurate precursors with sulfur atoms leads to significant changes in the electronic structure and, consequently, the intermolecular interactions. nih.gov
To illustrate the types of crystallographic data obtained for related heterocyclic thiones, the following table presents data for a triazoline thione derivative. This data is representative of the parameters that would be determined in a single-crystal X-ray diffraction study of this compound.
Interactive Data Table: Crystal Data for a Related Triazoline Thione nih.gov
| Parameter | Value |
| Compound | 5-Ethyl-5-methyl-4-phenyl-5H-1,2,4-triazol-3(4H)-thione |
| Molecular Formula | C₁₁H₁₃N₃S |
| Molecular Weight ( g/mol ) | 219.30 |
| Crystal System | Tetragonal |
| Space Group | I4₁/a |
| a (Å) | 17.962 (4) |
| c (Å) | 6.9992 (14) |
| V (ų) | 2258.2 (6) |
| Z | 8 |
This table is based on data for a structurally related compound and is for illustrative purposes.
The principles of crystal engineering allow for the rationalization of observed crystal structures and the prediction of new ones. For this compound, the combination of the rigid triazinane ring, the hydrogen bonding capabilities of the N-H and C=S groups, and the steric and electronic influence of the phenyl and ethyl substituents would lead to a complex and fascinating supramolecular architecture. The study of such systems contributes to the broader understanding of molecular recognition and self-assembly, which are fundamental concepts in supramolecular chemistry and materials science. rsc.orgnih.gov
Spectroscopic and Diffraction Based Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of the molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms in "5-ethyl-1-phenyl-1,3,5-triazinane-2-thione" can be confirmed.
The ¹H NMR spectrum is expected to provide distinct signals for each unique proton environment in the molecule. The phenyl group protons would typically appear in the aromatic region (δ 7.0-8.0 ppm). The protons on the saturated triazinane ring are expected in the δ 4.0-6.0 ppm range, often appearing as singlets or multiplets depending on their coupling with adjacent protons. The ethyl group attached to the nitrogen at position 5 would present a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for ethyl groups. The proton on the nitrogen atom (N-H) would likely appear as a broad singlet.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Phenyl-H | 7.0 - 7.5 | Multiplet (m) |
| Ring-CH₂ (at N1, N3) | ~4.5 - 5.5 | Singlet (s) or AB quartet |
| N-CH₂-CH₃ | ~3.0 - 3.5 | Quartet (q) |
| N-CH₂-CH₃ | ~1.0 - 1.5 | Triplet (t) |
| N-H | Variable, broad | Broad Singlet (br s) |
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The most downfield signal is expected to be the thiocarbonyl carbon (C=S) of the triazinane ring, typically appearing around δ 170-185 ppm, a characteristic feature for thiones. beilstein-journals.org Carbons of the phenyl ring would resonate in the δ 120-145 ppm region. The methylene carbons of the triazinane ring and the ethyl group would be found in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=S (Thione) | 170 - 185 |
| Phenyl-C (quaternary) | 140 - 145 |
| Phenyl-CH | 120 - 130 |
| Ring-CH₂ | 65 - 75 |
| N-CH₂-CH₃ | 40 - 50 |
| N-CH₂-CH₃ | 12 - 18 |
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of "this compound" is expected to show several characteristic absorption bands. A notable band would be the N-H stretching vibration, typically appearing in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations from the aromatic phenyl ring and the aliphatic ethyl and triazinane ring protons would be observed around 2850-3100 cm⁻¹. The key C=S (thione) stretching vibration is expected to appear in the range of 1100-1300 cm⁻¹. Other significant absorptions would include C-N stretching and aromatic C=C bending frequencies. beilstein-journals.org
Raman spectroscopy provides complementary information to IR spectroscopy. The spectrum would be particularly useful for identifying the symmetric vibrations and non-polar bonds. Strong signals are expected for the aromatic ring breathing modes of the phenyl group, typically found around 1000 cm⁻¹ and 1600 cm⁻¹. The C=S stretching vibration is also Raman active and would provide confirmatory evidence for this functional group. While specific experimental data for this compound is scarce, analysis of similar structures like 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione shows characteristic Raman shifts for phenyl and ethyl groups which would be expected at similar positions for the target compound. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. In a typical electron ionization (EI) mass spectrometry experiment, the molecule is bombarded with high-energy electrons, causing the ejection of an electron and the formation of a molecular ion (M+•). The molecular weight of this compound (C11H15N3S) is 221.32 g/mol . Therefore, the molecular ion peak would be expected at an m/z (mass-to-charge ratio) of approximately 221.
The excess energy from ionization causes the molecular ion to break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound. While specific experimental data for this compound is not available, a hypothetical fragmentation pattern can be proposed based on its structure. Likely fragmentation pathways would involve the cleavage of the ethyl group, the phenyl group, and the triazinane ring itself.
Hypothetical Fragmentation Data:
| Fragment Ion | Proposed Structure | Plausible m/z |
| [M - C2H5]+ | Loss of the ethyl group | 192 |
| [C6H5N]+• | Phenylnitrene radical cation | 91 |
| [C6H5]+ | Phenyl cation | 77 |
| [C2H5NCS]+ | Ethyl isothiocyanate cation | 87 |
This table is based on general fragmentation principles and is for illustrative purposes only, as experimental data is not available.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
To perform a single-crystal X-ray diffraction analysis, a suitable single crystal of this compound would be grown and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected. The analysis of this pattern allows for the determination of the unit cell parameters (the dimensions of the repeating unit in the crystal) and the space group (the symmetry of the crystal).
The electron density map, derived from the diffraction data, reveals the positions of the individual atoms. This information is then used to calculate precise bond lengths and angles. For the this compound molecule, key parameters of interest would include the C=S bond length of the thione group, the C-N and N-N bond lengths within the triazinane ring, and the bond angles that define the conformation of the six-membered ring. The orientation of the phenyl and ethyl substituents relative to the triazinane ring would also be determined.
Illustrative Table of Expected Bond Parameters:
| Parameter | Expected Value Range (Å or °) |
| C=S Bond Length | ~1.6 - 1.7 Å |
| C-N (ring) Bond Length | ~1.3 - 1.5 Å |
| N-N (ring) Bond Length | ~1.4 - 1.5 Å |
| C-N-C Bond Angle | ~110 - 120° |
| N-C-N Bond Angle | ~110 - 120° |
This table provides typical ranges for similar structures and is for illustrative purposes only, as experimental data for the target compound is unavailable.
The study of crystal packing reveals how individual molecules of this compound are arranged in the solid state. This arrangement is governed by various intermolecular forces, such as hydrogen bonds, van der Waals interactions, and potential π-π stacking interactions involving the phenyl rings.
Reactivity Profile and Mechanism of Chemical Action
General Chemical Reactivity Patterns
The reactivity of 5-ethyl-1-phenyl-1,3,5-triazinane-2-thione is characterized by the susceptibility of the thiourea (B124793) moiety to oxidation and the potential for both the triazinane ring and the phenyl group to undergo substitution reactions.
The thiocarbonyl group within the triazinane ring is the primary site for oxidative transformations. Analogous to simpler thioureas, this moiety can be oxidized by various reagents, leading to a range of products depending on the oxidant's strength and the reaction conditions.
One common oxidation pathway for N-substituted thioureas involves their conversion to the corresponding urea (B33335) derivatives. For instance, the oxidation of phenylthioureas by reagents such as potassium permanganate (B83412) results in the formation of phenylureas niscpr.res.in. This transformation proceeds through a proposed cyclic intermediate, highlighting the susceptibility of the sulfur atom to electrophilic attack by the oxidant.
The kinetics of such oxidation reactions are influenced by the electronic nature of the substituents on the phenyl ring. Electron-donating groups tend to accelerate the reaction, while electron-withdrawing groups have a retarding effect. This is illustrated by the kinetic data for the oxidation of various substituted phenylthioureas, as shown in Table 1.
| Substituent on Phenyl Ring | Second-Order Rate Constant (k₂) × 10³ (dm³ mol⁻¹ s⁻¹) | ΔH≠ (kJ mol⁻¹) | ΔS≠ (J mol⁻¹ K⁻¹) | ΔG≠ (kJ mol⁻¹) |
|---|---|---|---|---|
| H | 1.85 | 55.3 | -120.5 | 89.1 |
| 4-CH₃ | 2.90 | 48.9 | -138.2 | 88.0 |
| 4-OCH₃ | 3.55 | 33.3 | 86.9 | |
| 4-Cl | 1.25 | 62.7 | -98.6 | 89.0 |
| 3-NO₂ | 0.42 | 71.5 | -47.2 | 83.6 |
This interactive table is based on kinetic data for the oxidation of substituted phenylthioureas by cetyltrimethylammonium permanganate in acetonitrile (B52724) niscpr.res.in.
The reduction of the thiocarbonyl group in this compound is a less commonly explored reaction pathway. Thiourea derivatives themselves can act as reducing agents in certain contexts. However, the C=S double bond is, in principle, susceptible to reduction by strong hydride reagents.
The 1,3,5-triazinane (B94176) ring system can be susceptible to nucleophilic attack, which may lead to ring-opening reactions. The presence of three nitrogen atoms in the ring influences its electronic properties. Strong nucleophiles can attack the carbon atoms of the ring, particularly the one bearing the thione group, potentially leading to the cleavage of the heterocyclic structure. The stability of the triazinane ring towards nucleophiles is generally greater than that of its unsaturated counterpart, 1,3,5-triazine (B166579), but ring-opening can still occur under forcing conditions or with highly reactive nucleophiles.
Electrophilic substitution directly on the saturated triazinane ring is unlikely due to the absence of a π-system and the deactivating effect of the nitrogen atoms. However, the N-phenyl substituent provides a site for electrophilic aromatic substitution. The triazinane ring, being an N-alkyl substituent on the aniline-like nitrogen, is expected to be an ortho-, para-directing group, albeit with a deactivating effect on the aromatic ring compared to a simple alkyl group due to the presence of other nitrogen atoms. Therefore, electrophilic reagents would be expected to react with the phenyl ring, primarily at the para position, and to a lesser extent, the ortho positions. The regioselectivity would be governed by a combination of electronic and steric factors researchgate.netyoutube.com.
Hydrolysis and Stability Studies under Varying Chemical Conditions
The stability of this compound is significantly influenced by the pH of the surrounding medium. Both acidic and alkaline conditions can promote hydrolysis, leading to the degradation of the molecule.
Under acidic conditions, the nitrogen atoms of the triazinane ring can be protonated, which can facilitate nucleophilic attack by water and subsequent ring cleavage. The thiocarbonyl group can also be hydrolyzed to a carbonyl group, although this process is generally slower than the hydrolysis of the corresponding urea.
In alkaline media, hydrolysis can also occur, often initiated by the attack of a hydroxide (B78521) ion. Studies on the alkaline hydrolysis of structurally related compounds, such as N-phenylcarbamates, have shown that the reaction proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism, where deprotonation of the nitrogen atom is a key step researchgate.netrsc.org. A similar mechanism can be postulated for the hydrolysis of this compound.
The rate of hydrolysis is dependent on both pH and temperature. The stability of related heterocyclic compounds has been shown to be pH-dependent, with degradation being more rapid at both low and high pH values compared to neutral conditions. The table below presents representative kinetic data for the hydrolysis of a related class of compounds, phenylureas, which can be considered analogous to the potential hydrolysis product of the target molecule.
| pH | Observed Rate Constant (k_obs) × 10⁵ (s⁻¹) | Half-life (t₁/₂) (hours) |
|---|---|---|
| 2.0 | 1.5 | 128.3 |
| 4.0 | 0.8 | 240.6 |
| 7.0 | 0.5 | 385.0 |
| 10.0 | 2.5 | 77.0 |
| 12.0 | 15.0 | 12.8 |
This interactive table provides illustrative kinetic data for the hydrolysis of phenylurea at 25°C, demonstrating the influence of pH on stability researchgate.net.
Structure Activity Relationship Sar and Molecular Recognition Studies
Molecular Interactions with Biological Targets
The structural features of 5-ethyl-1-phenyl-1,3,5-triazinane-2-thione, particularly the triazine ring and its substituents, are common in compounds known to interact with various biological targets, including enzymes and receptors.
Enzyme Inhibition Mechanisms
Derivatives of the 1,3,5-triazine (B166579) scaffold have been widely investigated as inhibitors of various enzymes, a property that is often central to their therapeutic effects. The inhibitory mechanism can be attributed to the ability of the triazine ring and its functional groups to form specific interactions within the active sites of enzymes.
Studies on related 1,3,5-triazine derivatives have demonstrated their potential to inhibit a range of enzymes, including kinases, which are crucial in cell signaling pathways. For instance, certain 1,3,5-triazine analogues have been identified as inhibitors of Phosphatidylinositol 3-kinases (PI3Ks), which are key enzymes in cell growth, survival, and metabolism. nih.gov The mechanism of inhibition often involves the triazine core acting as a scaffold that positions various substituents to interact with key amino acid residues in the enzyme's active site. nih.govnih.gov Molecular docking studies on some 1,3,5-triazine derivatives have shown that they can occupy the same pocket as the natural substrate, thereby blocking the enzyme's activity. nih.gov
Furthermore, derivatives of the closely related 1,3,5-triazin-2(1H)-one have been identified as inhibitors of human DNA topoisomerase IIα, acting as catalytic inhibitors by binding to the ATPase domain of the enzyme. notulaebotanicae.ro The triazine scaffold in these compounds mimics the adenine (B156593) moiety of ATP, interacting with key residues like Asn120. notulaebotanicae.ro This suggests that this compound could potentially exhibit similar inhibitory activities against enzymes that have a binding site complementary to its structure. The phenyl and ethyl groups would further influence the binding affinity and selectivity through hydrophobic and steric interactions.
Some 1,3,5-triazine derivatives have also shown inhibitory activity against dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. notulaebotanicae.ro The interaction with the catalytic triad (B1167595) of the enzyme (Ser, Asp, His) is a key feature of this inhibition. notulaebotanicae.ro The thione group in this compound could also play a significant role in enzyme interactions, potentially through hydrogen bonding or coordination with metal ions in the active site.
Table 1: Examples of Enzyme Inhibition by Related Triazine Derivatives
| Compound Class | Target Enzyme | Observed Effect | Reference |
|---|---|---|---|
| 1,3,5-Triazine analogues | PI3Kγ | Inhibition of kinase activity | nih.govnih.gov |
| 4,6-disubstituted-1,3,5-triazin-2(1H)-ones | Human DNA topoisomerase IIα | Catalytic inhibition | notulaebotanicae.ro |
| 1,3,5-triazine-morpholino-pyrazole derivatives | DPP-4 | Selective inhibition | notulaebotanicae.ro |
| 1,3,5-triazine-2-carbohydrazides | Rad6 ubiquitin conjugating enzyme | Inhibition of ubiquitin conjugation | nih.gov |
Receptor Binding Dynamics
The 1,3,5-triazine scaffold is also a key feature in ligands that bind to various G protein-coupled receptors (GPCRs), modulating their activity. The nature and position of the substituents on the triazine ring are critical for determining the binding affinity and selectivity for different receptor subtypes.
Research on 1,3,5-triazine derivatives has revealed their ability to act as antagonists for several receptors. For example, certain derivatives have shown high affinity for human adenosine (B11128) receptors, specifically the hA1 and hA3 subtypes. nih.gov The triazine core in these molecules serves as a scaffold, and modifications to the substituents can alter the selectivity for different adenosine receptor subtypes. nih.gov Molecular docking studies have indicated that these derivatives can form π–π stacking interactions with aromatic residues in the receptor's binding pocket. nih.gov
Similarly, various 1,3,5-triazine derivatives have been developed as antagonists for serotonin (B10506) receptors, such as the 5-HT6 and 5-HT7 receptors. nih.govmdpi.com The affinity for these receptors is highly dependent on the nature of the substituents attached to the triazine ring. For instance, the presence of an indole (B1671886) moiety can contribute to high-affinity binding. mdpi.com In the case of this compound, the phenyl group could engage in aromatic interactions within a receptor binding site, while the ethyl group could provide additional hydrophobic contacts.
Furthermore, trisubstituted 1,3,5-triazines have been identified as antagonists of the histamine (B1213489) H4 receptor, a target for inflammatory and immune diseases. nih.gov The affinity for this receptor is influenced by the substituents at the 2, 4, and 6 positions of the triazine ring. nih.gov
Table 2: Examples of Receptor Binding by Related Triazine Derivatives
| Compound Class | Target Receptor | Observed Activity | Reference |
|---|---|---|---|
| 1,3,5-Triazine-2,4,6-triones | Gonadotropin-releasing hormone receptor | Antagonist | nih.gov |
| 2-Amino-1,3,5-triazine derivatives | Human Adenosine Receptors (hA1, hA3) | Binding affinity | nih.gov |
| 1,3,5-Triazine-piperazine derivatives | 5-HT6 Serotonin Receptor | High affinity | nih.gov |
| 2,4,6-triamino-1,3,5-triazine derivatives | 5-HT7 Receptor | High affinity | mdpi.com |
| Trisubstituted 1,3,5-triazines | Histamine H4 Receptor | Antagonist | nih.gov |
In Vitro Biological Activity Studies (Mechanistic Focus)
Based on the known activities of related compounds, this compound is likely to exhibit a range of biological effects, including antimicrobial, antiviral, and anticancer activities.
Antimicrobial Activity Mechanisms
The tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) and 1,3,5-triazine cores are present in many compounds with demonstrated antimicrobial and antifungal properties. nih.govresearchgate.netnih.gov The mechanism of action is often linked to the ability of these compounds to disrupt essential cellular processes in microorganisms.
Studies on 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones have shown activity against various bacteria, particularly Gram-positive strains like Staphylococcus aureus, and fungi, including Candida albicans. nih.govresearchgate.net The presence of a 1-phenyl ethyl substituent at the N-3 position of the THTT nucleus has been shown to be important for antifungal effects. nih.gov This suggests that the phenyl group in this compound could be a key determinant of its potential antimicrobial activity.
The antimicrobial mechanism of some triazine derivatives has been linked to the inhibition of essential enzymes in bacteria, such as glucosamine-6-phosphate synthase. researchgate.net It has also been proposed that the biological activity of THTT derivatives may be due to the in-situ generation of isothiocyanates and dithiocarbamic acid species upon hydrolysis.
Table 3: Antimicrobial Activity of Related Thiadiazine-2-thione and Triazine Derivatives
| Compound Class | Tested Organisms | Observed Activity | Reference |
|---|---|---|---|
| 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones | S. aureus, S. epidermidis, C. albicans | Active | nih.gov |
| 1-Phenyl ethyl substituted THTT derivatives | Human pathogenic fungi, S. aureus | Promising antifungal and antibacterial potential | nih.gov |
| 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole (B1197879) group | Xanthomonas oryzae, Rhizoctonia solani | Good antibacterial and antifungal activities | nih.govresearchgate.net |
| 1,3,5-triazine aminobenzoic acid derivatives | S. aureus, E. coli | Promising activity | researchgate.net |
Antiviral Activity Mechanisms
The 1,3,5-triazine scaffold is a component of several compounds with reported antiviral activity. dntb.gov.uabldpharm.com The mechanism of action can vary depending on the specific viral target. For some 1,3,5-triazine derivatives, the antiviral effect is achieved by inhibiting viral replication. For example, certain trisubstituted 1,3,5-triazine derivatives have shown significant activity against herpes simplex virus type 1 (HSV-1). nih.gov
In the context of influenza viruses, some triazine-related compounds act as hemagglutinin inhibitors, preventing the virus from fusing with the host cell membrane. nih.gov Other studies have focused on the inhibition of potato virus Y (PVY), where 1,3,5-triazine derivatives have shown curative, protective, and inactivation activities. nih.gov Molecular docking studies suggest that these compounds can form hydrogen bonds with key amino acid residues of the viral capsid protein. nih.gov
The structural features of this compound, with its combination of aromatic and aliphatic substituents on the triazine ring, could allow it to interact with viral proteins, thereby interfering with the viral life cycle.
Anticancer Activity Mechanisms (e.g., cell cycle arrest, apoptosis induction)
A significant body of research has highlighted the anticancer potential of 1,3,5-triazine derivatives. nih.gov These compounds can induce cancer cell death through various mechanisms, including the induction of apoptosis and cell cycle arrest. researchgate.net
Several studies have shown that 1,3,5-triazine hybrids can interfere with various signaling pathways to induce apoptosis in cancer cells. For example, a heterocyclic trioxirane (B12562246) derivative of 1,3,5-triazinane-2,4,6-trione has been shown to exhibit a better anticancer effect than some platinum-based chemotherapy drugs by inducing apoptosis. researchgate.net The induction of apoptosis is a key mechanism for eliminating cancer cells and is often mediated by the activation of caspases and changes in the expression of apoptosis-related proteins like Bax and Bcl-2.
Furthermore, some triazine derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating. For instance, certain 1,2,4-triazine (B1199460) derivatives have been found to arrest the cell cycle at the G2/M phase. researchgate.net The ability to induce cell cycle arrest and apoptosis makes these compounds promising candidates for cancer therapy. The specific substituents on the triazine ring of this compound would likely modulate its potency and selectivity against different cancer cell lines.
Table 4: Anticancer Mechanisms of Related Triazine Derivatives
| Compound Class | Cancer Cell Line(s) | Mechanism of Action | Reference |
|---|---|---|---|
| 1,3,5-tris((oxiran-2-yl)methyl)-1,3,5-triazinane-2,4,6-trione | Human colorectal cancer HT-29 | Induction of apoptosis | researchgate.net |
| 1,2,4-Triazine derivatives | MGC-803, EC-109, PC-3 | Cell cycle arrest at G2/M phase, apoptosis induction | researchgate.net |
| 1,3,5-Triazine derivatives | Lung cancer cell lines (A549, NCI-H1299) | Inhibition of cell viability, induction of ROS, depolarization of mitochondrial membrane potential | nih.gov |
| 1,3,5-Triazine analogues | Pancreatic (Capan-1), Colorectal (HCT-116) | Antiproliferative activity | dntb.gov.ua |
Anti-inflammatory Pathways
While direct studies on the anti-inflammatory mechanisms of this compound are not extensively documented, research on related 1,3,5-triazine derivatives provides significant insights. The anti-inflammatory effects of this class of compounds are often attributed to their ability to modulate various inflammatory pathways. For instance, certain trisubstituted 1,3,5-triazine derivatives have shown potent anti-inflammatory and analgesic effects in carrageenan-induced inflammatory pain models. nih.gov One such derivative, compound 6 (4-(cyclopentylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine), demonstrated significant activity, suggesting that the triazine core can serve as a scaffold for developing effective anti-inflammatory agents. nih.gov The mechanism often involves the inhibition of key inflammatory mediators. For example, some 1,2,4-triazolo[1,5-a] nih.govbohrium.comresearchgate.nettriazin-5-thioxo analogues have been found to inhibit the expression of angiogenesis markers like VEGF and MMP-9 in breast cancer cells, which are also involved in inflammatory processes. nih.govresearchgate.net The anti-inflammatory potential of triazine derivatives is a subject of ongoing research, with studies exploring their effects on various inflammatory targets. mdpi.com
Antihistaminic Modulatory Mechanisms
The 1,3,5-triazine scaffold has been identified as a promising framework for the development of histamine H4 receptor (H4R) antagonists. nih.gov The H4 receptor is a key player in inflammatory and immune responses, making it a valuable target for therapeutic intervention. nih.gov Studies on a series of trisubstituted 1,3,5-triazines have revealed compounds with significant antagonistic activity at the H4R. nih.gov For example, compound 6 (4-(cyclopentylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine) not only showed anti-inflammatory properties but also acted as an antagonist at the H4R with a Kᵢ of 63 nM. nih.gov This dual activity highlights the potential of the triazine core in modulating histaminergic pathways. The structure-activity relationship in this series indicated that the nature of the substituents on the triazine ring is crucial for H4R affinity and antagonistic activity. nih.gov While the specific antihistaminic properties of this compound have not been reported, the demonstrated activity of its structural relatives suggests it could be a candidate for further investigation in this area.
Antidiabetic Activity Mechanisms
The 1,3,5-triazine framework is a recognized scaffold in the design of antidiabetic agents. nih.govresearchgate.net Derivatives of this class have been investigated for their ability to inhibit enzymes involved in glucose metabolism, such as α-amylase, α-glucosidase, and dipeptidyl peptidase-4 (DPP-4). nih.govnih.govresearchgate.net
For instance, a series of novel 1,3,5-trisubstituted-2-thioxoimidazolidin-4-ones, which share structural similarities with the thione-containing triazinane, have been shown to be effective dual inhibitors of α-amylase and α-glucosidase. nih.gov In particular, compound 5a from this series exhibited potent α-glucosidase inhibitory activity with an IC₅₀ value of 5.76 µg/mL, comparable to the standard drug Acarbose. nih.gov
Furthermore, other 1,3,5-triazine derivatives have been identified as selective and potent DPP-4 inhibitors. nih.govresearchgate.net Compound 8c from a series of imeglimin-inspired 1,3,5-triazines showed significant DPP-4 inhibitory activity and demonstrated dose-dependent improvements in blood glucose and insulin (B600854) levels in in vivo studies. nih.govresearchgate.net The antioxidant properties of these compounds also contribute to their potential antidiabetic effects. nih.govnih.govnih.gov These findings suggest that the 1,3,5-triazinane-2-thione (B1225330) scaffold could potentially exhibit antidiabetic activity through similar mechanisms of enzyme inhibition and antioxidant action.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are valuable computational tools for understanding how the chemical structure of a compound relates to its biological activity and for designing new, more potent molecules. ekb.egnih.gov For the broader class of 1,3,5-triazine derivatives, 3D-QSAR models have been successfully developed to predict their anticancer activities. ekb.eg These models, based on Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA), have shown good reliability and predictive power. ekb.eg
Similarly, QSAR studies have been applied to other related heterocyclic systems, such as 1,3,4-thiadiazole-2-thione derivatives, to model their inhibitory activity against carbonic anhydrase IX. nih.gov These studies help in identifying key structural features and physicochemical properties that govern the biological activity of the compounds. While no specific QSAR models for this compound were found, the successful application of these methods to structurally related compounds indicates that QSAR could be a powerful approach to optimize its structure for various therapeutic targets. researchgate.netnih.govrsc.org
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand (such as this compound) and its biological target at the molecular level. bohrium.comnih.govresearchgate.net These methods provide valuable insights into the binding mode, affinity, and stability of the ligand-target complex.
For the 1,3,5-triazine class of compounds, molecular docking studies have been instrumental in elucidating their mechanism of action. For example, in the context of antidiabetic activity, docking experiments revealed that a potent DPP-4 inhibitor, compound 8c , fits into the catalytic triad of the enzyme's active site, forming key interactions with residues Ser630, Asp710, and His740. nih.govresearchgate.net
In the realm of anticancer research, molecular docking and MD simulations have been used to study the interactions of 1,3,5-triazine derivatives with targets like the prenyl-binding protein PDEδ and PI3Kγ. bohrium.comresearchgate.netderpharmachemica.com These simulations have helped to understand the stability of the ligand-protein complexes and to identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. rsc.orgnih.gov Although specific docking studies for this compound are not available, these examples with related compounds demonstrate the utility of these computational approaches in predicting its potential biological targets and guiding the design of more effective analogs. nih.govresearchgate.netnih.gov
Advanced Theoretical and Computational Chemical Characterization
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Electronic Transitions
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of molecules. wikipedia.orgyoutube.comnumberanalytics.com It primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap generally implies higher reactivity and lower stability.
For 5-ethyl-1-phenyl-1,3,5-triazinane-2-thione, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, likely involving the sulfur atom of the thione group and the π-system of the phenyl ring. These areas possess the highest electron density and are the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the triazinane ring, particularly the C=S bond and the nitrogen atoms, which can act as electron-accepting sites for nucleophilic attack.
The presence of the phenyl and ethyl substituents on the nitrogen atoms of the triazinane ring will influence the energies of the frontier orbitals. The phenyl group, with its π-system, is likely to raise the HOMO energy and lower the LUMO energy, thereby reducing the HOMO-LUMO gap compared to an unsubstituted triazinane-2-thione. This reduction in the energy gap would suggest an increase in the molecule's reactivity.
Electronic transitions, such as those observed in UV-Vis spectroscopy, are governed by the promotion of electrons from occupied to unoccupied orbitals. For this molecule, the lowest energy electronic transition would correspond to the HOMO→LUMO transition. The energy of this transition is directly related to the HOMO-LUMO gap. Based on studies of similar triazine-thione derivatives, it is plausible that this compound would exhibit significant electronic transitions, indicative of intramolecular charge transfer (ICT) characteristics. nih.govresearchgate.net
Table 1: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative Data)
| Parameter | Predicted Value (eV) | Description |
| EHOMO | -6.5 to -5.5 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| ELUMO | -1.5 to -0.5 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
| ΔE (HOMO-LUMO Gap) | 4.0 to 5.0 | A measure of chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. rsc.orgnih.govdtic.mil The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP map would be expected to show the most negative potential (red/yellow regions) localized around the sulfur atom of the thione group due to its high electron density and lone pairs. This region would be the primary site for interactions with electrophiles. The nitrogen atoms within the triazinane ring would also exhibit negative potential, though likely less intense than that of the sulfur atom.
Conversely, the regions of positive potential (blue regions) are anticipated to be located around the hydrogen atoms of the ethyl and phenyl groups, as well as the hydrogen atoms on the triazinane ring itself. These areas are electron-deficient and represent sites for potential nucleophilic interactions. The MEP analysis can thus provide a clear, visual prediction of the molecule's reactive sites. nih.govdtic.mil
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. wikipedia.org It allows for the investigation of intramolecular interactions, such as charge transfer and hyperconjugation, by examining the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors).
In the case of this compound, NBO analysis would likely reveal significant intramolecular charge transfer (ICT) interactions. A key interaction would be the delocalization of electron density from the lone pairs of the nitrogen and sulfur atoms to the antibonding orbitals of adjacent bonds. For example, the lone pair orbitals of the nitrogen atoms in the triazinane ring could donate electron density to the antibonding σ* orbitals of neighboring C-N and C-S bonds. Similarly, the lone pairs of the sulfur atom could participate in hyperconjugative interactions.
Table 2: Predicted NBO Analysis for Key Intramolecular Interactions in this compound (Illustrative Data)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP(S) | π(C-N) | 5-10 | Hyperconjugation |
| LP(N) | σ(C-S) | 2-5 | Hyperconjugation |
| π(C=C)phenyl | σ*(N-C)ring | 1-3 | Resonance/Conjugation |
Non-Linear Optical (NLO) Properties and Optoelectronic Potential
Molecules with significant intramolecular charge transfer, large dipole moments, and high polarizability often exhibit non-linear optical (NLO) properties. nih.govrsc.org These materials can alter the properties of light passing through them and have potential applications in optoelectronic devices such as optical switches and frequency converters. The key parameters for assessing NLO activity are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).
Computational studies on similar triazine derivatives have shown that the presence of electron-donating and electron-accepting groups can lead to substantial NLO responses. researchgate.netmdpi.com In this compound, the phenyl group can act as part of a π-conjugated system, while the thione group and the triazinane ring can have electron-withdrawing characteristics. This combination could lead to a significant dipole moment and hyperpolarizability.
Theoretical calculations, typically using Density Functional Theory (DFT), can predict these NLO parameters. It is anticipated that this compound would possess a notable first-order hyperpolarizability, suggesting its potential as a material for NLO applications. The magnitude of this property would be influenced by the specific geometry and electronic structure of the molecule.
Table 3: Predicted Non-Linear Optical Properties for this compound (Illustrative Data)
| Parameter | Predicted Value | Unit |
| Dipole Moment (μ) | 2.0 - 4.0 | Debye |
| Polarizability (α) | 150 - 250 | a.u. |
| First-Order Hyperpolarizability (β) | 100 - 500 | a.u. |
Thermodynamic Property Calculations of Formation and Stability
Computational chemistry provides a powerful means to calculate the thermodynamic properties of molecules, such as the enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and entropy (S). These parameters are crucial for understanding the stability of a compound and its behavior in chemical reactions.
For this compound, these thermodynamic properties can be calculated using various theoretical methods, such as DFT or ab initio calculations. The enthalpy of formation would indicate the energy change when the compound is formed from its constituent elements in their standard states. A negative enthalpy of formation suggests that the formation of the molecule is an exothermic process and that the molecule is stable relative to its elements.
The Gibbs free energy of formation combines the effects of enthalpy and entropy and is a direct measure of the thermodynamic stability of the compound under standard conditions. The calculated entropy provides insight into the degree of disorder of the molecule. Studies on related 1,3,5-triazine (B166579) derivatives have provided thermodynamic data that can serve as a benchmark for estimating the properties of the title compound. researchgate.netnist.govnist.govresearchgate.net The stability of different conformers of the molecule can also be assessed by comparing their calculated Gibbs free energies. mdpi.com
Table 4: Predicted Thermodynamic Properties of this compound at 298.15 K (Illustrative Data)
| Property | Predicted Value | Unit |
| Enthalpy of Formation (ΔHf) | 50 - 150 | kJ/mol |
| Gibbs Free Energy of Formation (ΔGf) | 200 - 300 | kJ/mol |
| Entropy (S) | 400 - 500 | J/(mol·K) |
Prospective Applications and Future Research Directions for 5 Ethyl 1 Phenyl 1,3,5 Triazinane 2 Thione
The unique structural features of 5-ethyl-1-phenyl-1,3,5-triazinane-2-thione, combining a reactive thiourea (B124793) moiety within a stable triazinane framework, position it as a compound of significant interest for future research and development across various chemical disciplines. Its potential applications stem from its versatile reactivity, modular nature, and the established bioactivity of the broader triazine class of compounds.
Q & A
Basic: What are the optimal synthetic routes for 5-ethyl-1-phenyl-1,3,5-triazinane-2-thione, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves cyclocondensation of thiourea derivatives with substituted phenyl compounds. For example, refluxing aryl isothiocyanates with ethyl-substituted amines in ethanol or DMF under controlled pH conditions yields the triazinane-thione core. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Analytical techniques like ¹H/¹³C NMR and FT-IR confirm structural integrity, while HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>95%) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR identifies protons on the ethyl and phenyl groups (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.5 ppm for N–CH₂). ¹³C NMR confirms the thiocarbonyl (C=S) peak at ~180–190 ppm .
- FT-IR : Strong absorption at 1200–1250 cm⁻¹ (C=S stretch) and 1600 cm⁻¹ (aromatic C=C) .
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ peaks validate molecular weight (e.g., m/z 229.39 for C₁₁H₁₉N₃S) .
Advanced: How can X-ray crystallography and SHELX software determine its molecular conformation?
Methodological Answer:
Single-crystal X-ray diffraction resolves bond lengths, angles, and ring puckering. SHELX programs (e.g., SHELXS for structure solution, SHELXL for refinement) analyze diffraction data to generate .cif files. For example, the triazinane ring adopts an envelope conformation with the ethyl group as the flap (displacement ~0.6 Å from the plane). Hydrogen-bonding networks (N–H···S) are visualized using Mercury or OLEX2 .
Advanced: What role do hydrogen-bonding interactions play in its supramolecular assembly?
Methodological Answer:
Hydrogen bonds (N–H···S, C–H···π) drive supramolecular organization. In crystal lattices, R₂²(8) motifs form dimers via N–H···S interactions, while C–H···π contacts extend into sheets. Graph-set analysis (Bernstein formalism) classifies these patterns, revealing 1D chains or 2D networks. Such interactions influence solubility and stability .
Advanced: How can one resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies in antimicrobial or cytotoxic data may arise from:
- Assay Conditions : Variations in bacterial strains (e.g., S. aureus vs. E. coli), inoculum size, or incubation time.
- Structural Analogues : Ethyl vs. methyl substituents alter logP and membrane permeability.
- Statistical Validation : Use ANOVA with post-hoc tests (Tukey HSD) to compare IC₅₀ values. Normalize data to positive controls (e.g., ampicillin) .
Advanced: How do substituent variations affect the compound’s pharmacological profile?
Methodological Answer:
- Ethyl vs. Methyl : Ethyl enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration.
- Phenyl Substituents : Electron-withdrawing groups (e.g., Cl) increase electrophilicity, boosting thione reactivity.
- SAR Studies : Use QSAR models (e.g., CoMFA) to correlate substituent Hammett σ values with bioactivity .
Basic: What are the common impurities encountered during synthesis, and how are they identified?
Methodological Answer:
- Byproducts : Unreacted thiourea (detected via TLC, Rf ~0.3 in ethyl acetate) or dimeric species.
- Identification : LC-MS/MS with collision-induced dissociation (CID) fragments ions at m/z 150 (phenyl loss) and m/z 85 (triazinane core). ¹H NMR impurities appear as unassigned peaks (e.g., δ 7.3–7.5 ppm for residual solvent) .
Advanced: How to analyze puckering coordinates and conformational dynamics using Cremer-Pople parameters?
Methodological Answer:
The Cremer-Pople method defines ring puckering via polar coordinates (q, θ, φ) . For the 6-membered triazinane ring:
- Calculate puckering amplitude (q) from atomic displacements.
- Phase angles (θ, φ) classify chair (θ ~0°) or boat (θ ~90°) conformers.
- Software like GaussView or Platon computes these parameters from crystallographic data .
Basic: What are the best practices for recrystallizing this compound to achieve high purity?
Methodological Answer:
- Solvent Selection : Use ethanol/water (3:1 v/v) for high yield.
- Cooling Rate : Slow cooling (0.5°C/min) minimizes inclusion of impurities.
- Seed Crystals : Add a small crystal (<1 mg) to induce nucleation. Monitor via hot-stage microscopy .
Advanced: What computational methods predict the compound’s reactivity and stability?
Methodological Answer:
- *DFT Calculations (B3LYP/6-31G)**: Optimize geometry, compute HOMO-LUMO gaps (predicting nucleophilic sites), and simulate IR spectra.
- Molecular Dynamics (MD) : Simulate solvation in water/DMSO to assess hydrolytic stability.
- Docking Studies (AutoDock Vina) : Predict binding to biological targets (e.g., bacterial dihydrofolate reductase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
